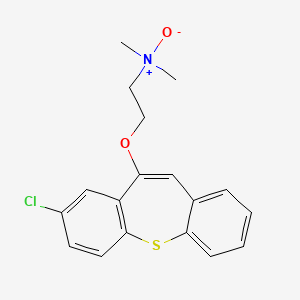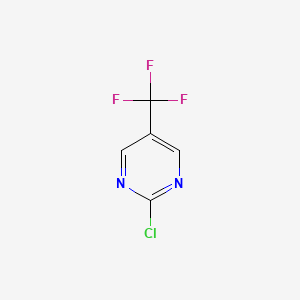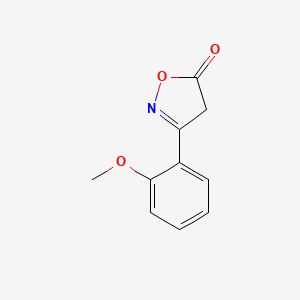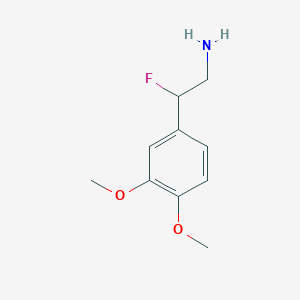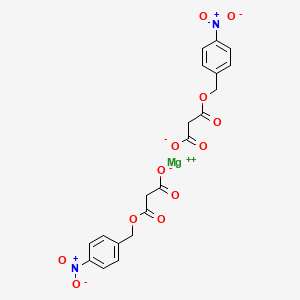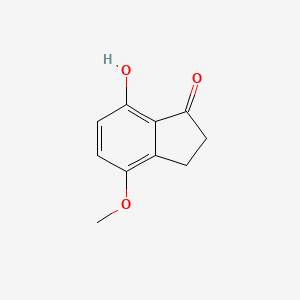
7-羟基-4-甲氧基-1-茚满酮
货号 B1367509
CAS 编号:
98154-04-2
分子量: 178.18 g/mol
InChI 键: GTDPFEVASSGTHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-Hydroxy-4-methoxy-1-indanone” is a derivative of 1-indanone . 1-Indanones and their derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Molecular Structure Analysis
The molecular formula of “7-Hydroxy-4-methoxy-1-indanone” is C10H10O3 . The structure of 1-indanones, including “7-Hydroxy-4-methoxy-1-indanone”, has been analyzed using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) .Chemical Reactions Analysis
The chemical reactions of 1-indanones have been studied extensively . For example, the Nazarov reaction is commonly used, which involves the cyclization of α,β-unsaturated ketones .科学研究应用
1. Annulations involving 1-indanones
- Application Summary: 1-indanones are prominent motifs found in a number of natural products and pharmaceuticals. They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity. Significant advancement has been achieved regarding cyclization of 1-indanone core for the construction of fused- and spirocyclic frameworks .
- Methods of Application: The study involves annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks. New strategies for synthesis of various carbocyclic as well as heterocyclic skeletons are demonstrated .
- Results or Outcomes: Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .
2. Energetic Effects in Methyl- and Methoxy-Substituted Indanones
- Application Summary: This study focuses on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones. The energetic study of different isomers intends to rationalize possible relationships involving the crystalline structure, thermodynamic properties and electronic effects of the molecules .
- Methods of Application: The combustion and sublimation/vaporization enthalpies were determined via combustion calorimetry and Calvet microcalorimetry, respectively. The enthalpy of sublimation of 5-methoxy-indanone was also derived via Knudsen effusion .
- Results or Outcomes: The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1, whereas in the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
3. Biocatalysed Oxidation Reaction
- Application Summary: 4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .
- Methods of Application: The study involves the assembly of 1-indanones, aromatic aldehydes, acetophenones, and NH4OAc to obtain a library of hydroxy- and halogenated 2,4-diphenylindeno .
- Results or Outcomes: The study provides insights into the effects of different substituents on the reaction kinetics of biocatalysed oxidation reactions .
4. Antitumor Agents
- Application Summary: Aurone and indanone derivatives, including 4-Methoxy-1-indanone, have been synthesized and evaluated as potential antitumor agents . These compounds were tested against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .
- Methods of Application: The study involves the synthesis of seventy-five compounds via bioisostere and scaffold hopping strategy . These compounds were then submitted to inhibitory activities evaluation against four tumor cells .
- Results or Outcomes: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
5. Biocatalysed Oxidation Reaction
- Application Summary: 4-Methoxy-1-indanone is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .
- Methods of Application: The study involves the synthesis of isomeric mixture of oximes .
- Results or Outcomes: The study provides insights into the effects of different substituents on the reaction kinetics of biocatalysed oxidation reactions .
6. Antiviral and Antibacterial Agents
- Application Summary: 1-indanone derivatives have been studied extensively for their potential applications as antiviral and antibacterial agents .
- Methods of Application: The study involves the synthesis and testing of various 1-indanone derivatives for their antiviral and antibacterial properties .
- Results or Outcomes: The results of these studies have opened up new possibilities for the use of 1-indanone derivatives in the treatment of viral and bacterial infections .
7. Cardiovascular Drugs
- Application Summary: 1-indanone derivatives have been explored for their potential use as cardiovascular drugs .
- Methods of Application: The study involves the synthesis and testing of various 1-indanone derivatives for their effects on the cardiovascular system .
- Results or Outcomes: These studies have shown promising results, suggesting that 1-indanone derivatives could be used in the development of new cardiovascular drugs .
安全和危害
属性
IUPAC Name |
7-hydroxy-4-methoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDPFEVASSGTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)C2=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541089 |
Source


|
| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-methoxy-1-indanone | |
CAS RN |
98154-04-2 |
Source


|
| Record name | 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

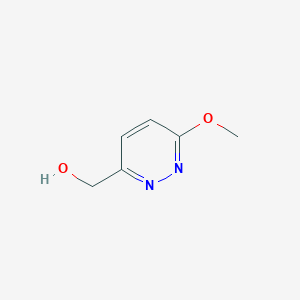
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)
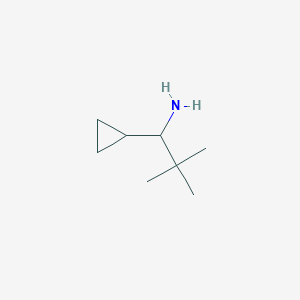
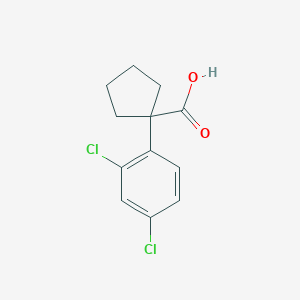
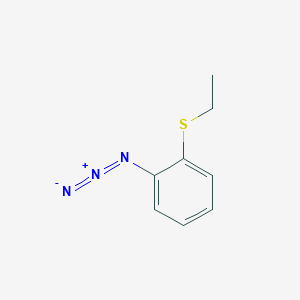
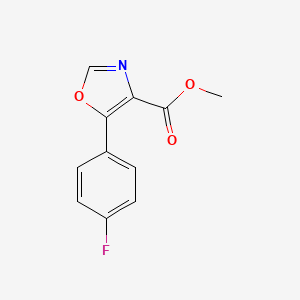
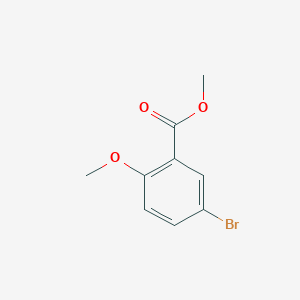
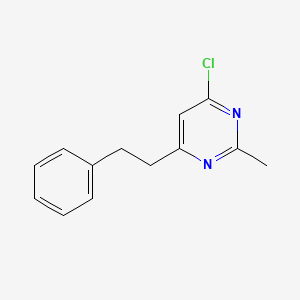
![N-[(4-chlorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1367449.png)
